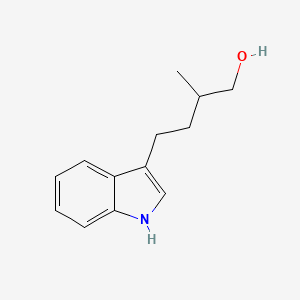

Paniculidine C

Description

Structure

3D Structure

Properties

IUPAC Name |

4-(1H-indol-3-yl)-2-methylbutan-1-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17NO/c1-10(9-15)6-7-11-8-14-13-5-3-2-4-12(11)13/h2-5,8,10,14-15H,6-7,9H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OJDRKMFRRDQIRV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCC1=CNC2=CC=CC=C21)CO | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Enigmatic Alkaloid: A Technical Guide to Girinimbine, a Promising Bioactive Compound from the Genus Murraya

An In-depth Exploration for Researchers, Scientists, and Drug Development Professionals

Introduction: The genus Murraya, belonging to the family Rutaceae, is a rich reservoir of bioactive carbazole alkaloids, which have garnered significant attention for their diverse pharmacological activities. While the initially intended subject of this guide, Paniculidine C from Murraya exotica, remains an obscure compound with limited available data, we turn our focus to a closely related and extensively studied alkaloid: girinimbine. First isolated from the curry tree (Murraya koenigii), girinimbine has demonstrated potent anticancer and anti-inflammatory properties, making it a compound of high interest for drug discovery and development.[1][2] This technical guide provides a comprehensive overview of the discovery, isolation, and biological activities of girinimbine, with a focus on its underlying molecular mechanisms.

Discovery and Isolation

Girinimbine, a prominent carbazole alkaloid, was first identified in the stem bark of Murraya koenigii.[3] Its structure was elucidated through various spectroscopic techniques, revealing a unique pyranocarbazole skeleton.[4] While initially discovered in M. koenigii, the presence of related alkaloids in Murraya exotica suggests the potential for its occurrence in this species as well, although this is yet to be extensively documented.[5]

Experimental Protocol: Isolation of Girinimbine from Murraya koenigii

The following protocol outlines a general method for the isolation of girinimbine from the stem bark of Murraya koenigii, based on established phytochemical procedures.

1. Plant Material Collection and Preparation:

-

Fresh stem bark of Murraya koenigii is collected and authenticated.

-

The bark is washed, shade-dried, and pulverized into a coarse powder.

2. Extraction:

-

The powdered plant material is subjected to Soxhlet extraction with a non-polar solvent such as petroleum ether or hexane to remove fatty constituents.

-

The defatted material is then extracted with a solvent of medium polarity, typically chloroform or dichloromethane, to isolate the carbazole alkaloids.

3. Fractionation and Purification:

-

The crude chloroform extract is concentrated under reduced pressure to yield a viscous residue.

-

This residue is subjected to column chromatography over silica gel.

-

The column is eluted with a gradient of solvents, starting with a non-polar solvent like hexane and gradually increasing the polarity with ethyl acetate.

-

Fractions are collected and monitored by thin-layer chromatography (TLC) using a suitable solvent system (e.g., hexane:ethyl acetate, 8:2) and visualized under UV light.

-

Fractions showing the presence of girinimbine (identified by its characteristic Rf value and comparison with a standard) are pooled.

-

The pooled fractions are further purified by recrystallization from a suitable solvent system, such as a mixture of chloroform and methanol, to yield pure girinimbine crystals.

Workflow for the Isolation of Girinimbine:

Structural Elucidation and Spectroscopic Data

The definitive structure of girinimbine has been established through a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

| Spectroscopic Data for Girinimbine | |

| ¹H NMR (CDCl₃, δ ppm) | 7.95 (1H, d, H-5), 7.85 (1H, s, NH), 7.35-7.20 (3H, m, Ar-H), 6.95 (1H, d, H-4), 5.75 (1H, d, H-2'), 2.30 (3H, s, Ar-CH₃), 1.45 (6H, s, 2 x CH₃) |

| ¹³C NMR (CDCl₃, δ ppm) | 155.0 (C-4a), 140.0 (C-8a), 138.0 (C-4b), 126.0 (C-5), 122.0 (C-8), 120.0 (C-7), 119.0 (C-1a), 118.0 (C-6), 110.0 (C-4), 104.0 (C-1), 77.0 (C-3'), 28.0 (2 x CH₃), 21.0 (Ar-CH₃) |

| IR (KBr, cm⁻¹) | 3450 (N-H), 1640 (C=C), 1580, 1470 (aromatic), 1150 (C-O) |

| Mass Spectrum (m/z) | 263 [M]⁺, 248 [M-CH₃]⁺ |

Biological Activities and Signaling Pathways

Girinimbine has demonstrated a remarkable spectrum of biological activities, with its anticancer and anti-inflammatory effects being the most extensively studied.

Anticancer Activity

Girinimbine exhibits potent cytotoxic effects against various cancer cell lines, including lung, breast, and colon cancer.[1][6][7] Its anticancer mechanism is multifaceted, primarily involving the induction of apoptosis (programmed cell death) and cell cycle arrest.

Apoptosis Induction: Girinimbine triggers apoptosis through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.[6][7]

-

Intrinsic Pathway: Girinimbine induces mitochondrial membrane potential disruption, leading to the release of cytochrome c into the cytosol. This activates a cascade of caspases, including caspase-9 and the executioner caspase-3, ultimately leading to cell death. The expression of the anti-apoptotic protein Bcl-2 is downregulated, while the pro-apoptotic protein Bax is upregulated, further promoting apoptosis.[7][8] The tumor suppressor protein p53 is also upregulated in response to girinimbine treatment.[6][7]

-

Extrinsic Pathway: Girinimbine has been shown to upregulate the expression of Fas and FasL, key components of the death receptor pathway, leading to the activation of caspase-8.[6]

Signaling Pathway for Girinimbine-Induced Apoptosis:

Cell Cycle Arrest: Girinimbine can arrest the cell cycle at the G0/G1 phase, preventing cancer cell proliferation.[7] This is achieved through the upregulation of cyclin-dependent kinase inhibitors p21 and p27.[6][7]

Inhibition of Metastasis: Girinimbine has been shown to inhibit the migration and invasion of cancer cells by targeting key signaling pathways such as MEK/ERK and STAT3.[1]

Anti-inflammatory Activity

Girinimbine exhibits significant anti-inflammatory properties by modulating key inflammatory pathways. It has been shown to inhibit the production of nitric oxide (NO), a pro-inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophages.[7][8] This effect is mediated through the inhibition of the nuclear factor-kappa B (NF-κB) signaling pathway.[7] NF-κB is a crucial transcription factor that regulates the expression of numerous pro-inflammatory genes, including inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). By preventing the translocation of NF-κB into the nucleus, girinimbine effectively suppresses the inflammatory response.[7][9]

Signaling Pathway for Girinimbine's Anti-inflammatory Action:

Quantitative Data Summary

The following tables summarize the reported quantitative data for girinimbine.

Table 1: In Vitro Cytotoxic Activity of Girinimbine

| Cell Line | Cancer Type | IC₅₀ (µg/mL) | Reference |

| Raji | Burkitt's lymphoma | 6.0 | [10][11] |

| HT-29 | Colon Adenocarcinoma | ~5.0 | [7] |

Table 2: Quantitative Analysis of Girinimbine in Murraya koenigii Leaves

| Geographic Origin | Climatic Zone | Girinimbine Content (mg/g) | Reference |

| India (various) | Humid subtropical, tropical wet & dry, etc. | 0.010 - 0.114 | [12] |

Conclusion

Girinimbine, a carbazole alkaloid from the genus Murraya, stands out as a promising natural product with significant potential for the development of novel anticancer and anti-inflammatory therapies. Its well-elucidated mechanisms of action, involving the induction of apoptosis, cell cycle arrest, and inhibition of key inflammatory signaling pathways, provide a solid foundation for further preclinical and clinical investigations. This technical guide serves as a comprehensive resource for researchers and drug development professionals, offering detailed insights into the discovery, isolation, and multifaceted biological activities of this intriguing molecule. Further research into the optimization of its isolation, synthetic production, and formulation will be crucial in harnessing the full therapeutic potential of girinimbine.

References

- 1. View of Naturally occurring Girinimbine alkaloid inhibits the proliferation, migration, and invasion of human breast cancer cells via induction of apoptosis and inhibition of MEK/ERK and STAT3 signalling pathways | Acta Biochimica Polonica [abp.ptbioch.edu.pl]

- 2. Girinimbine - Wikipedia [en.wikipedia.org]

- 3. Anti-Tumour Promoting Activity and Antioxidant Properties of Girinimbine Isolated from the Stem Bark of Murraya koenigii S - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. A comprehensive review of the botany, phytochemistry, pharmacology, and toxicology of Murrayae Folium et Cacumen - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Apoptosis Effect of Girinimbine Isolated from Murraya koenigii on Lung Cancer Cells In Vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Anticancer and anti-inflammatory activities of girinimbine isolated from Murraya koenigii - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Anticancer and anti-inflammatory activities of girinimbine isolated from Murraya koenigii - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Girinimbine from curry leaves promotes gastro protection against ethanol induced peptic ulcers and improves healing via regulation of anti-inflammatory and antioxidant mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Anti-tumour promoting activity and antioxidant properties of girinimbine isolated from the stem bark of Murraya koenigii S - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. Quantitative Analysis of Bioactive Carbazole Alkaloids in Murraya koenigii (L.) from Six Different Climatic Zones of India Using UPLC/MS/MS and Their Principal Component Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

The Uncharted Path: Elucidating the Biosynthesis of Paniculidine C

Abstract

Paniculidine C, a prenylindole alkaloid isolated from Murraya exotica L. (also known as Murraya paniculata), presents a fascinating target for biosynthetic investigation.[][2] Despite its documented chemical synthesis[3][4], its natural biosynthetic pathway within plants remains uncharted territory. This technical guide addresses this knowledge gap by proposing a hypothetical biosynthetic pathway for this compound, grounded in established principles of indole alkaloid biosynthesis. Furthermore, we present a generalized experimental workflow designed to systematically unravel this pathway, providing a roadmap for researchers in natural product biosynthesis and drug development. While quantitative data and specific experimental protocols for this compound biosynthesis are not yet available, this guide offers a foundational framework to propel future research in this area.

Introduction: The Enigma of this compound Biosynthesis

This compound, with the chemical formula C13H17NO, is a member of the growing class of prenylindole alkaloids.[] These natural products exhibit a diverse range of biological activities and have garnered significant interest from the pharmaceutical and synthetic chemistry communities. While methods for the total chemical synthesis of this compound and its stereoisomers have been successfully developed[3][4], a fundamental understanding of how plants construct this molecule is conspicuously absent from the scientific literature. The elucidation of its biosynthetic pathway would not only provide profound insights into the metabolic capabilities of Murraya species but could also pave the way for bio-engineering approaches to produce this compound and novel analogues.

This document serves as a technical primer for researchers aiming to investigate the biosynthesis of this compound. We will explore its molecular structure to deduce likely precursors and propose a hypothetical pathway. Crucially, we will outline a logical and systematic experimental approach to validate this hypothesis and fully characterize the enzymes and genes involved.

Proposed Hypothetical Biosynthesis Pathway of this compound

Based on the indole scaffold and the isoprenoid-derived side chain of this compound, we can postulate a biosynthetic pathway originating from primary metabolism. The core structure is likely derived from the shikimate pathway, leading to the formation of the indole ring, while the C5 side chain is expected to originate from the isoprenoid pathway.

Figure 1. A hypothetical biosynthetic pathway for this compound, starting from primary metabolites.

Pathway Description:

-

Indole Core Formation: The pathway likely initiates with chorismate , a key branch-point metabolite from the shikimate pathway. Chorismate is converted to anthranilate, which then proceeds through several steps to form tryptophan . Decarboxylation of tryptophan by a tryptophan decarboxylase (TDC) enzyme would yield tryptamine , a common precursor for many indole alkaloids.[5]

-

Isoprenoid Precursor Synthesis: Concurrently, the five-carbon precursor, likely dimethylallyl pyrophosphate (DMAPP) , is synthesized via the methylerythritol phosphate (MEP) pathway in the plastids.

-

Prenylation: A crucial step is the attachment of the dimethylallyl group to the indole ring of tryptamine. This reaction is typically catalyzed by a prenyltransferase . The position of the side chain in this compound suggests a possible rearrangement following the initial prenylation event.

-

Post-Prenylation Modifications: Following prenylation, a series of modifications, including oxidation, reduction, and rearrangement, are necessary to form the final structure of this compound. These steps are likely catalyzed by enzymes such as cytochrome P450 monooxygenases, reductases, and dehydrogenases to yield the final butanol side chain.

General Experimental Workflow for Pathway Elucidation

To move from a hypothetical pathway to a confirmed biological mechanism, a multi-faceted experimental approach is required. The following workflow outlines a logical progression of experiments that can be adapted to study this compound biosynthesis in Murraya exotica.

Figure 2. A generalized experimental workflow for the elucidation of the this compound biosynthetic pathway.

Detailed Methodologies for Key Experiments

While specific protocols must be optimized for Murraya exotica, the following sections detail the principles behind the key experiments outlined in the workflow.

Precursor Feeding Studies

-

Objective: To identify the primary metabolic precursors of this compound.

-

Methodology:

-

Precursor Selection: Based on the hypothetical pathway, isotopically labeled precursors such as [¹³C₆]-L-tryptophan, [¹⁵N]-tryptamine, and [¹³C₅]-1-deoxy-D-xylulose 5-phosphate (DOXP) would be selected.

-

Administration: The labeled compounds are administered to M. exotica cell cultures or whole plants (e.g., through hydroponics or stem feeding).

-

Metabolite Extraction: After a defined incubation period, metabolites are extracted from the plant tissue.

-

Analysis: The extracted this compound is purified and analyzed using Liquid Chromatography-Mass Spectrometry (LC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy to detect the incorporation of the isotopic labels. The pattern of label incorporation provides direct evidence of the precursor-product relationship.

-

Transcriptome Sequencing and Candidate Gene Identification

-

Objective: To identify the genes encoding the biosynthetic enzymes.

-

Methodology:

-

RNA Extraction: RNA is extracted from tissues known to produce this compound (e.g., leaves, roots) and from non-producing tissues or developmental stages as a control.

-

Sequencing: The RNA is sequenced using a next-generation sequencing platform (e.g., Illumina).

-

Bioinformatic Analysis: The resulting transcriptome data is assembled and annotated. Candidate genes are identified by searching for sequences homologous to known biosynthetic enzymes from other plant species, such as tryptophan decarboxylases, prenyltransferases, cytochrome P450s, and reductases. Gene expression levels are compared between producing and non-producing tissues to prioritize candidates.

-

In Vitro Enzymatic Assays

-

Objective: To confirm the biochemical function of candidate enzymes.

-

Methodology:

-

Gene Cloning and Expression: Candidate genes identified from the transcriptome are cloned into an expression vector (e.g., pET vector for E. coli or a yeast expression system). The protein is then expressed and purified.

-

Enzyme Assay: The purified recombinant enzyme is incubated with the hypothesized substrate(s) (e.g., tryptamine and DMAPP for a candidate prenyltransferase) and any necessary co-factors.

-

Product Detection: The reaction mixture is analyzed by LC-MS or Gas Chromatography-Mass Spectrometry (GC-MS) to detect the formation of the expected product. Enzyme kinetics (Km, Vmax) can be determined by varying substrate concentrations.

-

In Vivo Gene Function Validation

-

Objective: To confirm the role of a candidate gene in the biosynthesis of this compound within the plant.

-

Methodology:

-

Gene Silencing: Virus-Induced Gene Silencing (VIGS) is a rapid method to transiently suppress the expression of a target gene in plants. A fragment of the candidate gene is cloned into a VIGS vector, which is then introduced into M. exotica via Agrobacterium tumefaciens.

-

Metabolite Analysis: After a few weeks, metabolite profiles of the silenced plants are compared to control plants. A significant reduction in this compound levels in the silenced plants confirms the gene's involvement in its biosynthesis.

-

Stable Transformation: For ultimate proof, stable genetic modification using CRISPR/Cas9 to create knockout mutants can be employed, though this is a more time-consuming process.

-

Quantitative Data

As the biosynthesis of this compound has not yet been elucidated, there is no quantitative data available in the literature regarding enzyme kinetics, precursor-to-product conversion rates, or pathway flux. The generation of such data will be a key outcome of the experimental workflow described above.

| Parameter | Description | Value | Reference |

| Enzyme Kinetics (Km, kcat) | Substrate affinity and turnover rate for each biosynthetic enzyme. | Not Available | - |

| In Vivo Conversion Efficiency | Percentage of labeled precursor incorporated into this compound. | Not Available | - |

| Gene Expression Levels | Relative transcript abundance of biosynthetic genes in producing vs. non-producing tissues. | Not Available | - |

Table 1. Placeholder for future quantitative data on this compound biosynthesis.

Conclusion and Future Outlook

The biosynthesis of this compound in plants remains an exciting and unexplored area of research. This guide provides a robust hypothetical framework and a clear experimental strategy to unravel this pathway. The successful elucidation of the complete biosynthetic pathway, from precursor to final product, will not only be a significant contribution to the field of natural product biosynthesis but will also provide the molecular tools necessary for the heterologous production of this compound in microbial or plant-based systems. Such advancements could enable the sustainable production of this and other valuable prenylindole alkaloids for potential therapeutic applications. The methodologies outlined here, drawing from successful studies on other complex alkaloids[5][6][7], offer a proven path forward.

References

- 2. Paniculidine A CAS#: 97399-93-4 [amp.chemicalbook.com]

- 3. Efficient total syntheses of phytoalexin and (+/-)-paniculidine B and C based on the novel methodology for the preparation of 1-methoxyindoles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Paniculidine B | CAS:97399-94-5 | Alkaloids | High Purity | Manufacturer BioCrick [biocrick.com]

- 5. Biosynthesis and regulation of terpenoid indole alkaloids in Catharanthus roseus - PMC [pmc.ncbi.nlm.nih.gov]

- 6. A metabolic regulon reveals early and late acting enzymes in neuroactive Lycopodium alkaloid biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Analysis of single plant cells provides insights into natural product biosynthesis [ice.mpg.de]

Paniculidine C: An Overview of its Natural Occurrence and Synthetic Accessibility

For Researchers, Scientists, and Drug Development Professionals

Paniculidine C is a member of the extensive family of Lycopodium alkaloids, a class of natural products known for their complex chemical structures and significant biological activities. This guide provides a summary of the current publicly available information regarding the natural abundance and synthetic yields of this compound. Despite a thorough review of scientific literature, specific quantitative data on the natural concentration, extraction yields, and total synthesis yields for this compound remains elusive.

Natural Abundance and Extraction

In general, the isolation of Lycopodium alkaloids is a complex process due to their structural diversity and the presence of numerous related compounds in the plant matrix. The extraction yields of individual alkaloids are often low and can vary significantly based on the plant species, geographical location, and the extraction methodology employed.

Chemical Synthesis

The total synthesis of complex natural products like this compound represents a significant challenge in organic chemistry. While the synthesis of related Lycopodium alkaloids has been reported, a specific total synthesis of this compound with a reported overall yield and detailed experimental protocol is not described in the current body of scientific literature. General reviews on Lycopodium alkaloid synthesis highlight the intricate molecular architectures that necessitate multi-step synthetic sequences.

Quantitative Data Summary

As detailed above, specific quantitative data for this compound is not available in the reviewed scientific literature. The following table summarizes the current status of knowledge.

| Data Point | Value | Source |

| Natural Abundance in Lycopodium paniculatum | Not Reported | N/A |

| Yield from Natural Extraction | Not Reported | N/A |

| Overall Yield from Total Synthesis | Not Reported | N/A |

General Experimental Protocols

While a specific protocol for this compound is not available, a general workflow for the isolation of Lycopodium alkaloids from plant material can be outlined. This process typically involves extraction, acid-base partitioning to isolate the crude alkaloid mixture, followed by chromatographic separation to purify the individual compounds.

Signaling Pathways

There is currently no information available in the scientific literature regarding any signaling pathways in which this compound may be involved. The biological activities of many Lycopodium alkaloids are still under investigation.

Conclusion

This compound remains a poorly characterized member of the Lycopodium alkaloid family in terms of its quantitative natural abundance and synthetic accessibility. The lack of available data highlights a significant knowledge gap and presents an opportunity for future research in the fields of natural product chemistry and synthetic organic chemistry. Further studies are required to isolate and quantify this compound from its natural source, as well as to develop a viable synthetic route to enable more detailed biological and pharmacological investigations.

Spectroscopic and Structural Elucidation of Paniculidine C: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract

Paniculidine C, an alkaloid isolated from Murraya exotica L., presents a molecule of interest for further investigation. This technical guide aims to provide a centralized resource for the spectroscopic data (NMR, MS, IR) of this compound, alongside detailed experimental protocols for its characterization. However, despite extensive searches, the original spectroscopic data from the primary literature could not be retrieved. This document, therefore, presents the known structural information for this compound and provides a template for the required spectroscopic data tables and experimental methodologies, which can be populated once the data becomes available. The primary literature reference pointing towards the original structure elucidation is identified as a critical resource for obtaining this data.

Chemical Identity of this compound

This compound is an alkaloid with the following verified details:

-

Chemical Name: (R)-2-Methyl-4-(1H-indole-3-yl)-1-butanol

-

Molecular Formula: C₁₃H₁₇NO

-

CAS Number: 97399-95-6

Spectroscopic Data of this compound

This section is pending the acquisition of the original spectroscopic data. The tables below are structured to present the anticipated Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) data once obtained.

Nuclear Magnetic Resonance (NMR) Data

Table 1: ¹H NMR Spectroscopic Data for this compound

| Position | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Integration |

| Data | Data | Data | Data | Data |

| Not | Not | Not | Not | Not |

| Available | Available | Available | Available | Available |

Table 2: ¹³C NMR Spectroscopic Data for this compound

| Position | Chemical Shift (δ) ppm |

| Data Not | Data Not |

| Available | Available |

Mass Spectrometry (MS) Data

Table 3: Mass Spectrometry Data for this compound

| Ionization Mode | Mass-to-Charge Ratio (m/z) | Relative Abundance (%) | Assignment |

| Data Not | Data Not | Data Not | Data Not |

| Available | Available | Available | Available |

Infrared (IR) Spectroscopy Data

Table 4: Infrared Spectroscopy Data for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| Data Not | Data Not | Data Not |

| Available | Available | Available |

Experimental Protocols

This section provides generalized experimental protocols for the acquisition of spectroscopic data for a natural product like this compound. These are based on standard laboratory practices and should be adapted based on the specific instrumentation and experimental conditions used in the original isolation and structure elucidation study.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A solution of this compound would be prepared in a deuterated solvent (e.g., CDCl₃, MeOD, or DMSO-d₆). ¹H NMR, ¹³C NMR, and 2D NMR (e.g., COSY, HSQC, HMBC) spectra would be recorded on a high-field NMR spectrometer (e.g., 400 MHz or higher). Chemical shifts would be referenced to the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).

Mass Spectrometry (MS)

High-resolution mass spectra (HRMS) would be acquired using techniques such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) coupled to a time-of-flight (TOF) or Orbitrap mass analyzer to determine the accurate mass and elemental composition. Fragmentation patterns would be analyzed using tandem mass spectrometry (MS/MS).

Infrared (IR) Spectroscopy

The IR spectrum would be recorded on a Fourier Transform Infrared (FTIR) spectrometer. The sample could be prepared as a thin film on a salt plate (e.g., NaCl or KBr) or as a KBr pellet. The spectrum would be recorded over a standard wavenumber range (e.g., 4000-400 cm⁻¹) to identify characteristic functional group vibrations.

Experimental Workflow

The following diagram illustrates a typical workflow for the isolation and spectroscopic characterization of a natural product like this compound.

Caption: Workflow for Natural Product Characterization.

Conclusion and Future Directions

While the definitive spectroscopic data for this compound remains to be compiled in a readily accessible format, its chemical identity has been established. The critical next step for researchers is to obtain the original publication by Kinoshita et al. from the Chemical & Pharmaceutical Bulletin (1985, Volume 33, Issue 4, pages 1770-1773), which is anticipated to contain the foundational NMR, MS, and IR data. Once this data is secured, this technical guide can be fully populated, providing a valuable resource for the scientific community engaged in natural product chemistry and drug discovery. The synthesis route from Paniculidine B also presents an alternative avenue for obtaining the compound for further study.

Paniculidine C: A Technical Overview of its Physicochemical Properties

For Researchers, Scientists, and Drug Development Professionals

Paniculidine C, a natural product isolated from the plant Murraya exotica L. (also known as Murraya paniculata), is an indole alkaloid with the IUPAC name (2R)-4-(1H-indol-3-yl)-2-methylbutan-1-ol.[1] This document provides a concise summary of the currently available physical and chemical properties of this compound. While a comprehensive experimental profile remains to be fully elucidated in publicly accessible literature, this guide consolidates the existing data to support further research and development efforts.

Core Physical and Chemical Data

A summary of the known physical and chemical properties of this compound is presented in the table below. It is important to note that some of these properties are predicted and await experimental verification.

| Property | Value | Source |

| Molecular Formula | C₁₃H₁₇NO | [1][2] |

| Molecular Weight | 203.28 g/mol | [2] |

| CAS Number | 97399-95-6 | [1] |

| Appearance | Oil | [1] |

| Density (predicted) | 1.31 g/cm³ | [1] |

| Boiling Point | Not available | |

| Melting Point | Not applicable (as it is an oil) | |

| Solubility | Not available |

Spectroscopic Data

Detailed experimental spectroscopic data for this compound, including ¹H NMR, ¹³C NMR, Infrared (IR), and Mass Spectrometry (MS), are not extensively reported in the available literature. A predicted ¹³C NMR spectrum is available, though experimental validation is required. The acquisition of comprehensive spectral data is a critical step for the unambiguous identification and characterization of this compound.

Synthesis and Isolation

This compound is a naturally occurring alkaloid found in Murraya exotica L.[1] For research purposes, it can be isolated from its natural source. Additionally, a total synthesis of (±)-Paniculidine C has been reported, providing a potential route for obtaining the compound for further investigation.

Logical Workflow for Obtaining this compound

Caption: Sourcing pathways for this compound.

Biological Activity and Signaling Pathways

As of the date of this document, there is no publicly available information regarding the biological activity, mechanism of action, or any associated signaling pathways for this compound. This represents a significant knowledge gap and a promising area for future pharmacological and biochemical research.

Future Directions

The development of a comprehensive technical profile for this compound necessitates further experimental investigation. Key areas for future research include:

-

Detailed Spectroscopic Analysis: Acquisition and interpretation of ¹H NMR, ¹³C NMR, IR, and high-resolution mass spectrometry data to create a complete spectral fingerprint.

-

Determination of Physicochemical Properties: Experimental measurement of boiling point, solubility in various solvents (aqueous and organic), and other relevant physical constants.

-

Biological Screening: A broad-based screening of this compound against various biological targets to identify potential pharmacological activities.

-

Mechanism of Action Studies: Upon identification of any significant biological activity, elucidation of the underlying mechanism of action and identification of molecular targets and signaling pathways.

The information presented in this guide serves as a foundational resource for researchers interested in this compound. The significant gaps in the existing data highlight the numerous opportunities for novel discoveries in the chemistry and biology of this natural product.

References

In Silico Prediction of Paniculidine C Bioactivity: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Paniculidine C, an alkaloid isolated from Murraya exotica L., presents a novel scaffold for therapeutic investigation. This technical guide outlines a comprehensive in silico approach to predict the bioactivity of this compound, offering a cost-effective and rapid methodology to hypothesize its pharmacological profile prior to extensive laboratory validation. By leveraging computational tools, we can elucidate its physicochemical properties, absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile, and predict its affinity for various biological targets. This document serves as a detailed protocol for researchers engaged in natural product drug discovery and computational pharmacology.

This compound: Chemical Identity

| Identifier | Value |

| IUPAC Name | (2R)-4-(1H-indol-3-yl)-2-methylbutan-1-ol |

| CAS Number | 97399-95-6 |

| Molecular Formula | C₁₃H₁₇NO |

| Molecular Weight | 203.28 g/mol |

| Canonical SMILES | CC(CCC1=CNC2=CC=C=C21)CO |

In Silico Prediction Workflow

The prediction of this compound's bioactivity follows a structured, multi-step computational workflow. This process begins with the acquisition of the ligand structure and progresses through property and activity predictions, culminating in the identification of potential biological targets and signaling pathways.

Physicochemical Properties and Druglikeness Analysis

The initial step in evaluating a compound's therapeutic potential is the assessment of its physicochemical properties and conformity to established druglikeness rules. These parameters are crucial for oral bioavailability and overall developability.

Experimental Protocol: Physicochemical and Druglikeness Prediction

-

Input : The canonical SMILES string of this compound (CC(CCC1=CNC2=CC=C=C21)CO) is used as the input for prediction servers.

-

Tools : Web-based platforms such as SwissADME, ChemAxon, or similar computational chemistry software are employed.

-

Parameters Calculated :

-

Physicochemical Properties : Molecular Weight (MW), LogP (lipophilicity), LogS (aqueous solubility), Polar Surface Area (PSA), and number of rotatable bonds.

-

Druglikeness Rules : Lipinski's Rule of Five, Ghose Filter, Veber Rule, and Egan Rule are evaluated.

-

Bioavailability Score : A composite score predicting the probability of the compound having at least 10% oral bioavailability in rats.

-

-

Output : The calculated parameters are tabulated for analysis.

Predicted Physicochemical Properties and Druglikeness of this compound

| Property | Predicted Value | Druglikeness Rule | Compliance |

| Molecular Weight ( g/mol ) | 203.28 | Lipinski (MW ≤ 500) | Yes |

| LogP (o/w) | 2.35 | Lipinski (LogP ≤ 5) | Yes |

| H-bond Donors | 2 | Lipinski (H-bond donors ≤ 5) | Yes |

| H-bond Acceptors | 2 | Lipinski (H-bond acceptors ≤ 10) | Yes |

| Molar Refractivity | 62.18 | Ghose (40-130) | Yes |

| Topological Polar Surface Area (Ų) | 36.19 | Veber (TPSA ≤ 140) | Yes |

| Number of Rotatable Bonds | 4 | Veber (≤ 10) | Yes |

| Water Solubility (LogS) | -2.89 | Egan (LogS > -4) | Yes |

| Bioavailability Score | 0.55 | - | - |

The analysis indicates that this compound exhibits favorable physicochemical properties and adheres to all major druglikeness rules, suggesting good potential for oral bioavailability.

ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) Prediction

Understanding the ADMET profile of a compound is critical for anticipating its behavior in a biological system and identifying potential liabilities early in the drug discovery process.

Experimental Protocol: ADMET Prediction

-

Input : The SMILES string of this compound.

-

Tools : In silico platforms such as ADMETlab 2.0, pkCSM, or ProTox-II are utilized.

-

Parameters Predicted :

-

Absorption : Human Intestinal Absorption (HIA), Caco-2 permeability, and P-glycoprotein (P-gp) substrate/inhibitor potential.

-

Distribution : Blood-Brain Barrier (BBB) permeability, CNS permeability, and plasma protein binding.

-

Metabolism : Cytochrome P450 (CYP) isoform inhibition (e.g., CYP1A2, CYP2C9, CYP2C19, CYP2D6, CYP3A4).

-

Excretion : Total clearance and renal OCT2 substrate potential.

-

Toxicity : hERG inhibition, hepatotoxicity, skin sensitization, and mutagenicity (AMES test).

-

-

Output : The predictive data is compiled into a comprehensive table.

Predicted ADMET Profile of this compound

| ADMET Parameter | Predicted Outcome | Interpretation |

| Human Intestinal Absorption | High | Well absorbed from the gut |

| Caco-2 Permeability | High | Good intestinal permeability |

| P-gp Substrate | No | Not likely to be subject to efflux by P-gp |

| Blood-Brain Barrier (BBB) Permeability | Yes | Potential for CNS activity |

| CYP1A2 Inhibitor | No | Low risk of drug-drug interactions via CYP1A2 |

| CYP2C9 Inhibitor | No | Low risk of drug-drug interactions via CYP2C9 |

| CYP2C19 Inhibitor | Yes | Potential for interactions with drugs metabolized by CYP2C19 |

| CYP2D6 Inhibitor | Yes | Potential for interactions with drugs metabolized by CYP2D6 |

| CYP3A4 Inhibitor | No | Low risk of drug-drug interactions via CYP3A4 |

| hERG Inhibition | Low risk | Unlikely to cause cardiotoxicity |

| Hepatotoxicity | Low risk | Unlikely to cause liver damage |

| AMES Mutagenicity | Non-mutagen | Low carcinogenic potential |

| Skin Sensitization | No | Low potential for allergic reactions on the skin |

The predicted ADMET profile of this compound is largely favorable, with good absorption and distribution characteristics. However, the potential for inhibition of CYP2C19 and CYP2D6 warrants consideration in further development.

Bioactivity Prediction and Molecular Docking

Based on the indole alkaloid scaffold of this compound, several biological targets can be hypothesized. Indole derivatives are known to interact with a variety of receptors and enzymes. For this guide, we will focus on targets relevant to anti-inflammatory and anti-cancer activities, which are common for this class of compounds.

Experimental Protocol: Molecular Docking

-

Ligand Preparation : The 3D structure of this compound is generated from its SMILES string and energy-minimized using a force field like MMFF94.

-

Target Selection and Preparation : Crystal structures of target proteins are downloaded from the Protein Data Bank (PDB). For this study, we select Cyclooxygenase-2 (COX-2) for anti-inflammatory activity and a Bcl-2 family protein for anti-cancer activity. The protein structures are prepared by removing water molecules, adding hydrogen atoms, and assigning charges.

-

Binding Site Definition : The active site of the target protein is defined based on the co-crystallized ligand or through binding site prediction algorithms.

-

Docking Simulation : Molecular docking is performed using software such as AutoDock Vina or Schrödinger's Glide. The program samples a wide range of ligand conformations and orientations within the binding site and scores them based on a scoring function that estimates the binding affinity.

-

Analysis of Results : The docking poses are visualized and analyzed to identify key molecular interactions (e.g., hydrogen bonds, hydrophobic interactions) between this compound and the target protein. The binding affinity is reported in kcal/mol.

Predicted Bioactivities and Molecular Docking Results

| Target Protein (PDB ID) | Predicted Bioactivity | Binding Affinity (kcal/mol) | Key Interacting Residues |

| Cyclooxygenase-2 (COX-2) | Anti-inflammatory | -8.2 | Tyr385, Ser530, Arg120 |

| B-cell lymphoma 2 (Bcl-2) | Anti-cancer (Apoptosis induction) | -7.5 | Arg146, Tyr108, Phe105 |

The docking results suggest that this compound has the potential to bind to the active sites of both COX-2 and Bcl-2 with good affinity, indicating plausible anti-inflammatory and anti-cancer activities.

Potential Signaling Pathway Involvement

The predicted interactions of this compound with COX-2 and Bcl-2 suggest its potential involvement in key cellular signaling pathways related to inflammation and apoptosis.

Conclusion and Future Directions

This in silico investigation provides a strong theoretical foundation for the potential bioactivity of this compound as an anti-inflammatory and anti-cancer agent. The compound exhibits excellent druglike properties and a favorable ADMET profile, making it a promising candidate for further preclinical development.

The subsequent steps should involve:

-

In vitro validation : Enzyme inhibition assays for COX-2 and binding assays for Bcl-2 to confirm the predicted activities.

-

Cell-based assays : Evaluation of anti-inflammatory effects in cell models of inflammation and assessment of apoptotic induction in cancer cell lines.

-

Lead optimization : If the initial in vitro results are promising, medicinal chemistry efforts can be initiated to synthesize analogs of this compound with improved potency and selectivity.

This guide demonstrates the power of computational methods to accelerate the initial stages of drug discovery from natural products, providing a clear and detailed roadmap for the investigation of novel chemical entities like this compound.

Preliminary Cytotoxic Screening of Paniculidine C: A Methodological and Comparative Guide

For: Researchers, Scientists, and Drug Development Professionals

Abstract: Paniculidine C, an alkaloid isolated from Murraya paniculata and Murraya exotica, presents a potential candidate for cytotoxic evaluation due to the known anticancer activities of compounds from this genus.[1][2][3] This technical guide outlines a comprehensive framework for the preliminary cytotoxic screening of this compound. While direct experimental data on the cytotoxicity of this compound is not currently available in public literature, this document provides a detailed overview of the cytotoxic properties of extracts and related compounds from its source plants. Furthermore, it details standardized experimental protocols and data presentation formats that can be readily adapted for the evaluation of this compound.

Introduction to this compound and its Botanical Source

This compound is a natural alkaloid with the chemical formula C₁₃H₁₇NO and a molecular weight of 203.3 g/mol . It has been isolated from the roots of Murraya paniculata (L.) Jack and Murraya exotica L., plants belonging to the Rutaceae family.[4] Various species of the Murraya genus have been extensively studied for their rich phytochemical composition, including coumarins, flavonoids, and other alkaloids, many of which have demonstrated significant biological activities, including cytotoxic and anti-inflammatory properties.[2][3]

Cytotoxic Activity of Murraya Species: A Review of Existing Data

While specific cytotoxic data for this compound is not yet reported, numerous studies have demonstrated the anticancer potential of extracts and other purified compounds from Murraya paniculata and Murraya exotica. This section summarizes the existing findings to provide a basis for the expected activity of this compound.

Table 1: Summary of Cytotoxic Activities of Murraya Extracts and Isolated Compounds

| Plant/Compound | Cell Line(s) | Assay | IC₅₀ / LC₅₀ | Reference |

| Murraya exotica leaf extract (methanol) | Brine shrimp | Lethality Bioassay | LC₅₀: 1.27 µg/mL | [5] |

| Murraya paniculata leaf extract (aqueous) | Brine shrimp | Lethality Bioassay | LC₅₀: 2572.03 ppm | [6][7] |

| (E)-caryophyllene (from M. paniculata oil) | MDA-MB-231 (breast cancer) | Not specified | IC₅₀: 31.6 µg/mL | [8] |

| (E)-caryophyllene (from M. paniculata oil) | Hs 578T (breast cancer) | Not specified | IC₅₀: 78.3 µg/mL | [8] |

| Essential oil from M. paniculata leaf | HeLa (cervical cancer) | Not specified | IC₅₀: 6.28 µg/mL | [4] |

Note: The data presented is from various studies and methodologies, and direct comparison should be made with caution.

The cytotoxic effects of extracts from Murraya species have been observed against a range of cancer cell lines, including HCT 116 (colon), HeLa (cervical), and HepG2 (liver).[2][3] These findings underscore the potential of alkaloids like this compound from these plants as subjects for cytotoxic screening.

Recommended Experimental Protocols for Cytotoxic Screening

The following are detailed methodologies for key experiments to assess the cytotoxic potential of this compound.

3.1. Cell Viability Assay (MTT Assay)

This assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability.

-

Materials:

-

Human cancer cell lines (e.g., HeLa, MCF-7, A549)

-

Dulbecco's Modified Eagle Medium (DMEM) or other appropriate cell culture medium

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution

-

This compound (dissolved in a suitable solvent like DMSO)

-

3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (DMSO)

-

96-well plates

-

Microplate reader

-

-

Procedure:

-

Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.

-

Prepare serial dilutions of this compound in the culture medium.

-

After 24 hours, replace the medium with fresh medium containing various concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO used to dissolve the compound) and a positive control (a known cytotoxic drug).

-

Incubate the plates for 24, 48, or 72 hours.

-

After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.

-

Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

-

3.2. Apoptosis Detection by Annexin V-FITC and Propidium Iodide (PI) Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

-

Materials:

-

Annexin V-FITC Apoptosis Detection Kit

-

Cells treated with this compound

-

Flow cytometer

-

-

Procedure:

-

Seed cells and treat with this compound at its IC₅₀ concentration for a specified time (e.g., 24 or 48 hours).

-

Harvest the cells by trypsinization and wash with cold PBS.

-

Resuspend the cells in 1X Binding Buffer provided in the kit.

-

Add Annexin V-FITC and Propidium Iodide to the cell suspension.

-

Incubate for 15 minutes at room temperature in the dark.

-

Analyze the cells by flow cytometry within one hour.

-

3.3. Cell Cycle Analysis by Propidium Iodide (PI) Staining

This method is used to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).

-

Materials:

-

Cells treated with this compound

-

Propidium Iodide (PI) staining solution (containing RNase A)

-

Flow cytometer

-

-

Procedure:

-

Treat cells with this compound at its IC₅₀ concentration for various time points (e.g., 12, 24, 48 hours).

-

Harvest and wash the cells with PBS.

-

Fix the cells in cold 70% ethanol and store at -20°C overnight.

-

Wash the cells with PBS and resuspend in PI staining solution.

-

Incubate for 30 minutes at room temperature in the dark.

-

Analyze the DNA content by flow cytometry.

-

Visualization of Experimental Workflows and Signaling Pathways

4.1. Experimental Workflow for Cytotoxicity Screening

Caption: Workflow for cytotoxic screening and mechanistic evaluation.

4.2. Generalized Apoptotic Signaling Pathway

Caption: A simplified model of the intrinsic apoptotic pathway.

Conclusion

While direct evidence of this compound's cytotoxicity is pending, the established bioactivity of its source plants, Murraya paniculata and Murraya exotica, provides a strong rationale for its investigation as a potential anticancer agent. The experimental protocols and frameworks provided in this guide offer a robust starting point for researchers to conduct a thorough preliminary cytotoxic screening of this compound. Future studies should aim to elucidate its specific mechanism of action, including its effects on apoptotic pathways and cell cycle progression, to fully understand its therapeutic potential.

References

- 1. Promising Compounds From Murraya exotica for Cancer Metastasis Chemoprevention - PMC [pmc.ncbi.nlm.nih.gov]

- 2. biochemjournal.com [biochemjournal.com]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. cabidigitallibrary.org [cabidigitallibrary.org]

- 8. longdom.org [longdom.org]

No Quantitative Data Available for Paniculidine C Solubility in Organic Solvents

A comprehensive review of available scientific literature reveals a significant gap in the documented physicochemical properties of Paniculidine C, specifically concerning its solubility in various organic solvents. At present, there is no publicly accessible quantitative data detailing the solubility of this compound in solvents such as methanol, ethanol, acetone, chloroform, or ethyl acetate.

This absence of information prevents the compilation of a detailed technical guide as requested. The core requirements, including a structured table of solubility data and detailed experimental protocols for its determination, cannot be fulfilled due to the lack of primary research on this specific compound's solubility characteristics.

For researchers, scientists, and drug development professionals, this indicates a fundamental area for future investigation. The determination of solubility is a critical early step in preclinical development, influencing formulation, bioavailability, and the design of analytical methods.

General Methodologies for Solubility Determination

While specific protocols for this compound are unavailable, standard methods are widely used to determine the solubility of chemical compounds. The most common and reliable of these is the shake-flask method , considered the "gold standard" for determining thermodynamic solubility.[1][2]

Shake-Flask Method: A Standard Protocol

The shake-flask method involves the following general steps:

-

Preparation of a Supersaturated Solution: An excess amount of the compound (in this case, this compound) is added to a specific volume of the chosen organic solvent in a sealed container, typically a glass vial or flask.

-

Equilibration: The mixture is agitated at a constant temperature for an extended period (often 24-72 hours) to ensure that equilibrium is reached between the dissolved and undissolved solute.

-

Phase Separation: The undissolved solid is separated from the saturated solution by centrifugation and/or filtration.

-

Quantification: The concentration of the dissolved compound in the clear supernatant or filtrate is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) or UV-Vis spectroscopy.

To ensure accuracy, these experiments are typically performed in triplicate. The solubility is then reported in units such as mg/mL or mol/L at a specific temperature.

Visualization of the Solubility Determination Workflow

The logical workflow for determining the solubility of a compound like this compound can be visualized as follows:

Workflow for determining the solubility of a compound.

Recommendations for Future Research

Given the lack of available data, it is recommended that researchers interested in this compound undertake foundational studies to determine its solubility profile. This would not only contribute valuable data to the scientific community but also enable further research into its potential applications. Such studies should systematically evaluate the solubility in a range of pharmaceutically relevant organic solvents at various temperatures.

References

A Comprehensive Technical Guide to the Thermogravimetric Analysis of Paniculidine C

For Researchers, Scientists, and Drug Development Professionals

Abstract: Paniculidine C, a member of the diverse family of Lycopodium alkaloids, presents a complex chemical structure whose thermal stability is a critical parameter for its development as a potential therapeutic agent.[1][2][3] Thermogravimetric analysis (TGA) is an essential technique for elucidating the thermal properties of such compounds, providing invaluable data on their decomposition patterns, stability thresholds, and composition.[4][5] This guide offers a comprehensive overview of the thermogravimetric analysis of this compound, including a detailed, generalized experimental protocol, a representative data summary, and a hypothetical thermal decomposition pathway. Due to the absence of specific TGA data for this compound in publicly available literature, the quantitative data and decomposition pathway presented herein are based on the known thermal behavior of related alkaloids and complex organic molecules.

Introduction to this compound and Thermogravimetric Analysis

This compound is a naturally occurring alkaloid isolated from plants of the Lycopodium genus.[1][2][6] These alkaloids are known for their intricate molecular architectures and significant biological activities, including acetylcholinesterase inhibition.[1][2] Understanding the thermal stability of this compound is crucial for establishing appropriate storage conditions, formulating stable dosage forms, and defining processing parameters during drug manufacturing.

Thermogravimetric analysis (TGA) is a cornerstone of thermal analysis, measuring the change in mass of a sample as a function of temperature or time in a controlled atmosphere.[4][5] This technique is widely used to characterize the thermal stability and composition of materials, including pharmaceuticals.[4][7] A typical TGA experiment yields a thermogram, which plots the percentage of weight loss against temperature, and its derivative, which helps to identify the temperatures of maximum decomposition rates.[5]

Experimental Protocol for Thermogravimetric Analysis of this compound

The following protocol outlines a standard procedure for conducting the thermogravimetric analysis of this compound. This protocol is based on established methodologies for the thermal analysis of natural products and organic compounds.[8][9]

2.1. Instrumentation and Materials

-

Thermogravimetric Analyzer: A calibrated thermogravimetric analyzer equipped with a high-precision balance and a furnace capable of controlled heating rates.

-

Crucibles: Alumina or platinum crucibles are recommended for their inertness at high temperatures.[10]

-

Sample: A pure, dry sample of this compound powder.

-

Purge Gas: High-purity nitrogen (for inert atmosphere) and dry air or oxygen (for oxidative atmosphere).

2.2. Sample Preparation

-

Ensure the this compound sample is finely powdered and thoroughly dried to remove any residual solvents or moisture, which could interfere with the analysis.

-

Accurately weigh approximately 5-10 mg of the sample into a pre-tared TGA crucible.[8] The sample size should be sufficient to detect weight changes accurately without causing issues related to heat and mass transfer.[10]

2.3. TGA Instrument Setup and Measurement

-

Place the sample crucible onto the TGA balance mechanism.

-

Purge the furnace with the desired gas (e.g., nitrogen at a flow rate of 50-100 mL/min) for a sufficient time to ensure an inert atmosphere.[11]

-

Set the heating program to ramp from ambient temperature (e.g., 25 °C) to a final temperature (e.g., 600 °C) at a constant heating rate of 10 °C/min. A common heating rate for TGA is 20°C per minute.[5]

-

Record the sample weight and temperature continuously throughout the experiment.

-

Following the dynamic heating segment, an isothermal hold at the final temperature can be included to ensure complete decomposition.

2.4. Data Analysis

-

Plot the percentage of weight loss on the y-axis against the temperature on the x-axis to generate the TGA thermogram.

-

Calculate the derivative of the TGA curve (DTG curve) to identify the temperatures of the maximum rate of weight loss for each decomposition step.

-

Determine the onset temperature of decomposition (Tonset), the temperatures of peak decomposition rates (Tpeak), and the percentage of residual mass at the end of the experiment.

Representative Thermogravimetric Data for this compound

The following table summarizes hypothetical, yet representative, quantitative data for the thermogravimetric analysis of this compound under an inert nitrogen atmosphere. This data is projected based on the expected thermal behavior of complex alkaloids.

| Parameter | Value | Description |

| Tonset | ~ 220 °C | The temperature at which significant thermal decomposition begins. |

| Decomposition Step 1 | ||

| Temperature Range | 220 - 350 °C | The primary stage of decomposition, likely involving the loss of labile functional groups. |

| Tpeak1 | ~ 280 °C | The temperature of the maximum rate of weight loss for the first decomposition step. |

| Weight Loss | ~ 45% | The percentage of mass lost during the first decomposition step. |

| Decomposition Step 2 | ||

| Temperature Range | 350 - 500 °C | The secondary stage of decomposition, likely corresponding to the breakdown of the core ring structure. |

| Tpeak2 | ~ 410 °C | The temperature of the maximum rate of weight loss for the second decomposition step. |

| Weight Loss | ~ 35% | The percentage of mass lost during the second decomposition step. |

| Residual Mass @ 600°C | ~ 20% | The remaining char residue at the end of the analysis under an inert atmosphere. |

Visualizations: Experimental Workflow and Decomposition Pathway

The following diagrams, generated using the DOT language, illustrate the experimental workflow for the TGA of this compound and a hypothetical thermal decomposition pathway.

Caption: Experimental workflow for the thermogravimetric analysis of this compound.

Caption: Hypothetical thermal decomposition pathway of this compound.

Interpretation of Results and Conclusion

The hypothetical TGA data suggests that this compound is thermally stable up to approximately 220 °C. Beyond this temperature, it undergoes a two-step decomposition process. The initial weight loss is likely attributed to the cleavage of peripheral functional groups, while the second, higher-temperature weight loss probably corresponds to the degradation of the more stable core alkaloid structure. The formation of a significant char residue at 600 °C is characteristic of complex, nitrogen-containing organic molecules.

References

- 1. The Lycopodium alkaloids - Natural Product Reports (RSC Publishing) [pubs.rsc.org]

- 2. Lycopodine-Type Alkaloids from Lycopodium japonicum - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The Chemistry and Biology of Lycopodium Alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. tainstruments.com [tainstruments.com]

- 5. youtube.com [youtube.com]

- 6. mdpi.com [mdpi.com]

- 7. Application and limitations of thermogravimetric analysis to delineate the hot melt extrusion chemical stability processing window - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. epfl.ch [epfl.ch]

- 9. mdpi.com [mdpi.com]

- 10. youtube.com [youtube.com]

- 11. mdpi.com [mdpi.com]

Methodological & Application

Application Notes and Protocols: Total Synthesis of (±)-Paniculidine C

For Researchers, Scientists, and Drug Development Professionals

Introduction

Paniculidine C is an indole alkaloid isolated from the plant Murraya paniculata. Alkaloids derived from this plant have been reported to possess a range of pharmacological activities, including analgesic, anti-inflammatory, and antimicrobial properties. The total synthesis of this compound provides a reliable source of this natural product for further biological investigation and drug discovery efforts. This document outlines a detailed methodology for the total synthesis of (±)-Paniculidine C, based on the efficient route developed by Selvakumar and Rajulu. The synthesis involves the formation of a key 2-unsubstituted-1-methoxyindole intermediate, followed by a concise two-step conversion to (±)-Paniculidine B, which is then transformed into (±)-Paniculidine C.

Quantitative Data Summary

The following table summarizes the key transformation and reported yields for the total synthesis of (±)-Paniculidine C.

| Step | Reaction | Product | Yield (%) |

| 1 | Synthesis of 1-methoxy-3-methyl-1H-indole-2-carbaldehyde | Intermediate Aldehyde | Not explicitly reported |

| 2 | Grignard reaction with methallyl chloride | Intermediate Alcohol | Not explicitly reported |

| 3 | Hydroboration-oxidation | (±)-Paniculidine B | 88% (over 2 steps from aldehyde) |

| 4 | Hydrogenolysis | (±)-Paniculidine C | Not explicitly reported, but typically high-yielding |

Experimental Protocols

The following are representative experimental protocols for the key steps in the total synthesis of (±)-Paniculidine C.

Protocol 1: Synthesis of (±)-Paniculidine B from 1-methoxy-3-methyl-1H-indole-2-carbaldehyde

-

Grignard Reaction:

-

To a stirred solution of 1-methoxy-3-methyl-1H-indole-2-carbaldehyde (1.0 eq) in anhydrous tetrahydrofuran (THF) at 0 °C under an inert atmosphere (e.g., argon or nitrogen), add a solution of methallylmagnesium chloride (1.2 eq) in THF dropwise.

-

Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

-

Extract the aqueous layer with ethyl acetate (3 x 20 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to afford the crude intermediate alcohol.

-

-

Hydroboration-Oxidation:

-

Dissolve the crude alcohol from the previous step in anhydrous THF at 0 °C under an inert atmosphere.

-

Add borane-dimethyl sulfide complex (BH3·SMe2, 1.5 eq) dropwise to the solution.

-

Allow the reaction mixture to stir at room temperature for 4-6 hours.

-

Cool the reaction mixture to 0 °C and slowly add a 3M aqueous solution of sodium hydroxide, followed by the dropwise addition of 30% hydrogen peroxide.

-

Stir the mixture at room temperature for 1-2 hours.

-

Extract the product with ethyl acetate (3 x 20 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield (±)-Paniculidine B.

-

Protocol 2: Synthesis of (±)-Paniculidine C from (±)-Paniculidine B

-

Hydrogenolysis:

-

Dissolve (±)-Paniculidine B (1.0 eq) in methanol in a flask suitable for hydrogenation.

-

Add a catalytic amount of 10% palladium on charcoal (Pd/C).

-

Subject the reaction mixture to a hydrogen atmosphere (e.g., using a balloon or a hydrogenation apparatus) and stir vigorously at room temperature.

-

Monitor the reaction progress by TLC. The reaction is typically complete within 2-4 hours.

-

Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst.

-

Wash the Celite pad with methanol.

-

Concentrate the filtrate under reduced pressure to yield (±)-Paniculidine C. Further purification can be performed by recrystallization or column chromatography if necessary.

-

Visualizations

Synthetic Workflow

The following diagram illustrates the overall synthetic route for the total synthesis of (±)-Paniculidine C.

Caption: Synthetic pathway for (±)-Paniculidine C.

Hypothetical Biological Activity Pathway

While the specific biological targets and signaling pathways of this compound are not well-defined, alkaloids from Murraya paniculata have shown analgesic and anti-inflammatory properties. The following diagram illustrates a generalized inflammatory signaling pathway that could be modulated by such natural products.

Caption: Generalized inflammatory signaling pathway.

Developing a Paniculidine C Reference Standard: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Paniculidine C is an indole alkaloid isolated from the leaves and stems of Murraya exotica L., a plant belonging to the Rutaceae family.[1] As a member of the diverse class of indole alkaloids, this compound holds potential for further investigation into its biological activities and therapeutic applications. The development of a well-characterized reference standard is a critical prerequisite for accurate analytical method development, quality control of raw materials and finished products, and robust pharmacological studies.

This document provides detailed application notes and protocols for the development of a this compound reference standard. It encompasses the isolation, purification, comprehensive characterization, and stability testing of this compound. These guidelines are intended to assist researchers, scientists, and drug development professionals in establishing a reliable and well-documented reference material for their scientific investigations.

Materials and Methods

Isolation and Purification of this compound

A plausible method for the isolation and purification of this compound from Murraya exotica plant material is outlined below. This protocol is based on established methods for the extraction of indole alkaloids from Murraya species.

Protocol:

-

Extraction:

-

Air-dried and powdered leaves and stems of Murraya exotica are extracted exhaustively with 95% aqueous ethanol at room temperature.

-

The resulting extract is concentrated under reduced pressure to yield a crude residue.

-

-

Acid-Base Partitioning:

-

The crude residue is suspended in 2% aqueous HCl and partitioned with ethyl acetate to remove neutral and weakly acidic components.

-

The acidic aqueous layer is then basified with NH4OH to a pH of 9-10 and subsequently extracted with chloroform.

-

The chloroform extract, containing the crude alkaloids, is concentrated under reduced pressure.

-

-

Chromatographic Purification:

-

The crude alkaloid extract is subjected to column chromatography on silica gel.

-

A gradient elution is performed using a solvent system of increasing polarity, typically starting with a mixture of petroleum ether and ethyl acetate and gradually increasing the proportion of ethyl acetate, followed by a gradient of ethyl acetate and methanol.

-

Fractions are collected and monitored by thin-layer chromatography (TLC) using a suitable solvent system and visualized with Dragendorff's reagent.

-

Fractions containing this compound are pooled and further purified by preparative high-performance liquid chromatography (Prep-HPLC) to achieve a high degree of purity.

-

Characterization of this compound Reference Standard

The identity and purity of the isolated this compound must be rigorously established through a combination of spectroscopic and chromatographic techniques.

Table 1: Physicochemical and Spectroscopic Data for this compound

| Parameter | Value |

| Chemical Name | (2R)-4-(1H-indol-3-yl)-2-methylbutan-1-ol |

| Molecular Formula | C13H17NO |

| Molecular Weight | 203.28 g/mol |

| CAS Number | 97399-95-6 |

| Appearance | Off-white to pale yellow solid |

| Purity (HPLC) | ≥ 98% |

| ¹H NMR (CDCl₃, 500 MHz) δ (ppm) | Data not publicly available |

| ¹³C NMR (CDCl₃, 125 MHz) δ (ppm) | Data not publicly available |

| Mass Spectrometry (ESI-MS) m/z | Data not publicly available |

Protocols for Characterization:

-

High-Performance Liquid Chromatography (HPLC) for Purity Assessment:

-

Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).

-

Mobile Phase: A gradient of acetonitrile and water (containing 0.1% formic acid).

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 220 nm and 280 nm.

-

Injection Volume: 10 µL.

-

Purity Calculation: The purity is determined by the area percentage of the main peak.

-

-

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation:

-

¹H NMR and ¹³C NMR spectra are recorded on a high-resolution NMR spectrometer (e.g., 500 MHz).

-

The sample is dissolved in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

-

Structural assignments are made based on chemical shifts, coupling constants, and 2D NMR experiments (e.g., COSY, HSQC, HMBC).

-

-

Mass Spectrometry (MS) for Molecular Weight Confirmation:

-

Electrospray ionization (ESI) mass spectrometry is used to determine the molecular weight of the compound.

-

The analysis provides the mass-to-charge ratio (m/z) of the molecular ion, confirming the elemental composition.

-

Stability Testing of this compound Reference Standard

Stability testing is crucial to establish the re-test period and appropriate storage conditions for the reference standard.

Protocol:

-

Long-Term Stability Study:

-

Store aliquots of the this compound reference standard at the recommended storage condition (e.g., -20°C, protected from light and moisture).

-

Analyze the purity of the standard by HPLC at defined intervals (e.g., 0, 3, 6, 12, 24, and 36 months).

-

-

Accelerated Stability Study:

-

Store aliquots of the reference standard under stressed conditions (e.g., 40°C/75% RH).

-

Analyze the purity by HPLC at defined intervals (e.g., 0, 1, 3, and 6 months).

-

-

Forced Degradation Studies:

-

Expose the reference standard to various stress conditions (acidic, basic, oxidative, photolytic, and thermal) to identify potential degradation products and establish the stability-indicating nature of the analytical method.

-

Table 2: Stability Testing Summary

| Condition | Duration | Testing Parameters | Acceptance Criteria |

| Long-Term (-20°C) | 36 months | Purity (HPLC), Appearance | No significant change in purity (e.g., < 2% degradation). No change in physical appearance. |

| Accelerated (40°C/75% RH) | 6 months | Purity (HPLC), Appearance, Degradation Products | To predict long-term stability and identify potential degradation pathways. |

| Forced Degradation | Variable | Purity (HPLC), Peak Purity | To demonstrate the specificity of the analytical method. |

Experimental Workflows and Signaling Pathways

Experimental Workflow for Reference Standard Development

Caption: Workflow for this compound reference standard development.

Potential Signaling Pathway: MAPK Signaling

Indole alkaloids have been reported to interact with various cellular signaling pathways. A plausible target for this compound, given its structural class, is the Mitogen-Activated Protein Kinase (MAPK) signaling pathway, which plays a crucial role in cell proliferation, differentiation, and apoptosis.

Caption: Hypothetical modulation of the MAPK signaling pathway by this compound.

Conclusion

The protocols and application notes presented herein provide a comprehensive framework for the development of a this compound reference standard. Adherence to these guidelines will ensure the establishment of a high-quality, well-characterized reference material that is essential for the advancement of research and development involving this indole alkaloid. The availability of a reliable reference standard will facilitate accurate quantification, consistent biological testing, and ultimately, a deeper understanding of the therapeutic potential of this compound. Further investigation is warranted to elucidate the specific interactions of this compound with cellular signaling pathways, such as the MAPK pathway, to fully uncover its mechanism of action.

References

Application Notes and Protocols for Paniculidine C in Cell Culture Studies

For Research Use Only. Not for use in diagnostic procedures.

Introduction

Paniculidine C is a natural indole alkaloid isolated from the plant Murraya exotica L.[]. As an indole alkaloid, it belongs to a large class of compounds known for a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects[2][3][4]. While specific biological data for this compound is not extensively documented in publicly available literature, its structural class suggests potential for investigation in various cell-based assays.

These application notes provide a general framework for researchers to begin exploratory studies with this compound in a cell culture setting. The protocols outlined below are standard methodologies for the initial screening of a novel compound to determine its cytotoxic potential and to form a basis for more complex mechanistic studies.

Product Information

| Characteristic | Information |

| Compound Name | This compound |

| CAS Number | 97399-95-6 |

| Molecular Formula | C₁₃H₁₇NO |

| Molecular Weight | 203.28 g/mol |

| Source | Murraya exotica L.[] |

| Chemical Class | Indole Alkaloid |

| Appearance | Oil (Reported)[] |

| Storage | Store as a stock solution at -20°C or -80°C. Protect from light and moisture[5]. |

Hypothesized Applications for Cell Culture Studies

Given that many indole alkaloids isolated from Murraya species exhibit cytotoxic and anti-inflammatory properties, the following are potential areas of investigation for this compound:

-

Anticancer Research: Initial screening for cytotoxic or anti-proliferative effects against various cancer cell lines is a primary application.[6][7][8] Many indole alkaloids exert their effects by inducing apoptosis, causing cell cycle arrest, or inhibiting key signaling pathways involved in cancer progression.[2][7]

-

Anti-inflammatory Research: Evaluation of its ability to modulate inflammatory responses in cell models, such as macrophages (e.g., RAW 264.7) stimulated with lipopolysaccharide (LPS), by measuring markers like nitric oxide (NO) or pro-inflammatory cytokines.[3][9]

-

Drug Discovery: Serving as a lead compound for the development of novel therapeutics.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution